molecular formula C13H16N2O2S B11775591 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11775591
M. Wt: 264.35 g/mol
InChI Key: WOYMJZSTWCYSFG-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ethylsulfonyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethylacetophenone.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of this compound-5-carboxylic acid.

    Reduction: Formation of 4-(4-Ethylphenyl)-3-(ethylthio)-1H-pyrazole.

    Substitution: Formation of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-5-bromo-1H-pyrazole.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both an ethylsulfonyl group and a 4-ethylphenyl substituent contributes to its unique reactivity and solubility. The molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S .

Chemistry

  • Building Block : This compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Ligand in Coordination Chemistry : It is utilized as a ligand due to its ability to form stable complexes with metal ions .

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it valuable for studying metabolic pathways and enzyme interactions .
  • Biological Activity : Research indicates that derivatives of pyrazoles exhibit various biological activities, including anti-inflammatory and anticancer effects. However, further studies are needed to elucidate specific mechanisms of action .

Medicine

  • Therapeutic Properties : this compound has been explored for its potential therapeutic applications, particularly in treating inflammatory conditions and certain cancers .
  • Drug Development : The compound may serve as a lead for developing new drugs targeting specific diseases due to its unique structural features that enhance biological activity .

Industrial Applications

  • Material Development : In industrial settings, this compound can be employed in creating new materials with enhanced properties such as thermal stability and mechanical strength.
  • Specialty Chemicals : It serves as a precursor in synthesizing specialty chemicals and intermediates used across various sectors .

Anticancer Activity

A study exploring the anticancer activity of pyrazole derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. Specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their use as therapeutic agents .

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could effectively modulate enzyme activity, providing insights into its potential use in metabolic disease treatments .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylphenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    4-(4-Methylphenyl)-3-(ethylsulfonyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.

    4-(4-Ethylphenyl)-3-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may influence its solubility and biological activity.

Uniqueness

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the ethyl and ethylsulfonyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various pyrazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several derivatives have been reported, showcasing their effectiveness:

CompoundMIC (μg/mL)Activity Type
This compound15.625-62.5Antistaphylococcal
Other Pyrazole Derivatives62.5-125Antienterococcal

The mechanism of action typically involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays, including COX-2 inhibition studies. The compound has shown promising results in reducing inflammation in animal models:

  • COX-2 Inhibition : The compound demonstrated a selectivity index that indicates its potential as an anti-inflammatory agent.
  • Carrageenan-Induced Edema : In studies involving carrageenan-induced rat paw edema models, the compound exhibited significant reduction in swelling compared to control groups.

The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including this compound, may possess antitumor properties. Research has indicated:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
  • Mechanism : Proposed mechanisms include induction of apoptosis and cell cycle arrest.

Recent studies have highlighted the importance of structural modifications in enhancing the antitumor activity of pyrazole derivatives .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results showed:

  • Staphylococcus aureus : MIC values ranged from 15.625 to 62.5 μg/mL.
  • Enterococcus faecalis : MIC values were higher, indicating variable sensitivity.

This case study underscores the potential utility of this compound in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Properties

A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with inflammatory conditions. Key findings included:

  • Reduction in Inflammatory Markers : Significant decreases in serum levels of TNF-alpha and IL-6 were observed after treatment.
  • Safety Profile : Minimal adverse effects were reported, suggesting good tolerability.

These findings support the therapeutic potential of this compound in managing inflammatory diseases .

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-(4-ethylphenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C13H16N2O2S/c1-3-10-5-7-11(8-6-10)12-9-14-15-13(12)18(16,17)4-2/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

WOYMJZSTWCYSFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)S(=O)(=O)CC

Origin of Product

United States

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